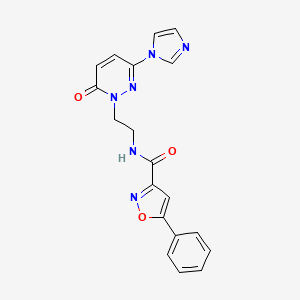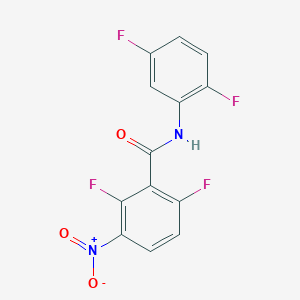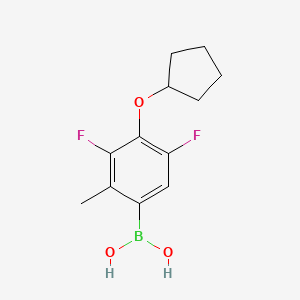
4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with cyclopentyloxy, difluoro, and methyl groups.
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst during the transmetalation step . This reaction is a key step in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Biochemical Pathways
Boronic acids are often used in the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, the compound could potentially influence a variety of biochemical pathways depending on its specific application.
Result of Action
As a boronic acid, it could potentially be involved in the formation of new carbon-carbon bonds during suzuki-miyaura cross-coupling reactions . This could result in the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used.
Action Environment
The action, efficacy, and stability of 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals or reactants. For instance, in the context of Suzuki-Miyaura cross-coupling reactions, the presence of a suitable palladium catalyst and a base is required for the reaction to proceed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The starting material, 3,5-difluoro-2-methylphenol, is reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to form 4-(cyclopentyloxy)-3,5-difluoro-2-methylphenol.
Borylation: The phenol derivative is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid group to the phenyl ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the substituents on the phenyl ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol derivatives.
Reduction: Modified phenyl ring derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential in the development of boron-containing drugs and bioactive molecules.
Medicine: Explored for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Cyclopentyloxy)-3,5-difluorophenylboronic acid
- 4-(Cyclopentyloxy)-2-methylphenylboronic acid
- 3,5-Difluoro-2-methylphenylboronic acid
Uniqueness
4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid is unique due to the combination of its substituents, which provide specific electronic and steric properties that enhance its reactivity and selectivity in chemical reactions. The presence of both cyclopentyloxy and difluoro groups on the phenyl ring distinguishes it from other boronic acids, making it a valuable reagent in organic synthesis.
Propiedades
IUPAC Name |
(4-cyclopentyloxy-3,5-difluoro-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-7-9(13(16)17)6-10(14)12(11(7)15)18-8-4-2-3-5-8/h6,8,16-17H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKLLRBRMAQTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)F)OC2CCCC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
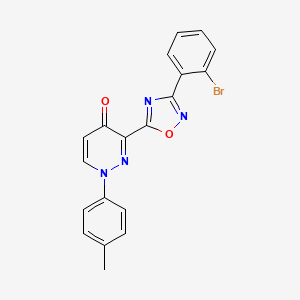
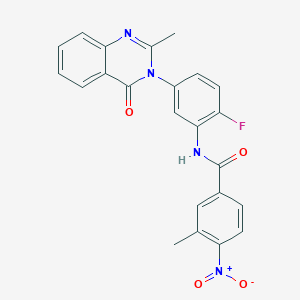
![N-(3,4-dimethoxyphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2743508.png)
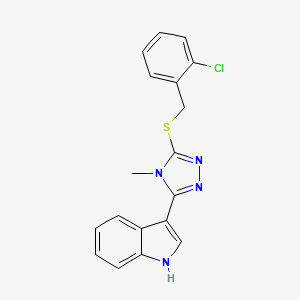
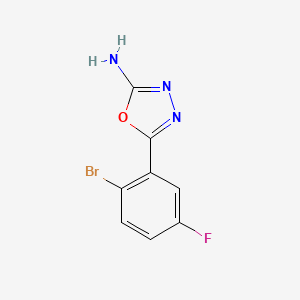
![4-[(1-But-3-enylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2743512.png)
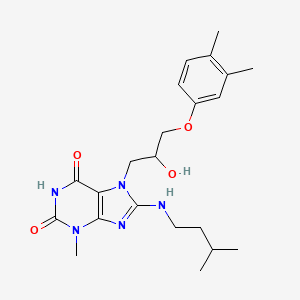

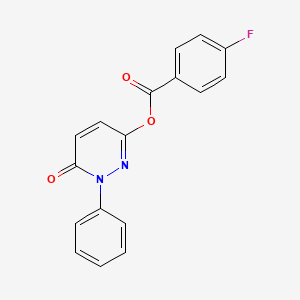
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2743519.png)
![(E)-1-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2743521.png)
![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B2743522.png)
